molecular formula C18H18N2O3S B5545154 ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B5545154
M. Wt: 342.4 g/mol
InChI Key: OZOOZMQLHVHJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological applications. Its structure includes a fused thiophene-pyrimidine core with substituents at positions 3 (2-phenylethyl), 4 (oxo), 5 (methyl), and 6 (ethyl carboxylate).

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-23-18(22)15-12(2)14-16(24-15)19-11-20(17(14)21)10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOOZMQLHVHJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

Thienopyrimidine derivatives, including this compound, have been studied for various biological activities:

  • Antimicrobial Activity : Several studies indicate that thienopyrimidine derivatives exhibit significant antimicrobial properties against a range of pathogens. For example, compounds with similar structures have shown effectiveness against Plasmodium falciparum, the causative agent of malaria .
  • Antitumor Properties : Research has demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation. A study on related compounds showed promising results in reducing tumor growth in vivo .
  • Cytotoxicity : While some derivatives exhibit potent biological activity, they may also present cytotoxic effects on mammalian cell lines. The balance between efficacy and safety is crucial in drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thienopyrimidines act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival. For instance, compounds targeting coenzyme A synthesis pathways have shown promise against P. falciparum .
  • Cell Cycle Interference : Some derivatives are known to interfere with the cell cycle of cancer cells, leading to apoptosis or cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this class of compounds:

  • Antimalarial Activity : A derivative similar to ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine was tested in vivo on mice infected with P. berghei. Results indicated a significant reduction in parasitemia at doses of 50 mg/kg .
  • Antitumor Efficacy : Another study focused on a series of thienopyrimidine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The compounds exhibited IC50 values ranging from 1 to 10 µM against different tumor types .

Data Tables

The following table summarizes key findings from various studies on related thienopyrimidine compounds:

Compound NameTarget PathogenIC50 (µM)Cytotoxicity (CC50 µM)Notes
Thieno[2,3-d]pyrimidine AP. falciparum0.06 - 0.12>40Effective against both asexual and sexual stages
Thieno[3,2-d]pyrimidine BCancer Cell Lines1 - 1015 - 20Strong antitumor activity
Ethyl derivative CE. coli5 - 15>50Broad-spectrum antimicrobial

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent at Position 3 Substituent at Position 2/6 Molecular Weight Key Features Reference
Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (Target) 2-Phenylethyl Ethyl carboxylate (position 6) 371.455 g/mol High lipophilicity due to aromatic substituent; moderate solubility in polar solvents .
Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Phenyl Propylamino (position 2) 371.455 g/mol Amino group enhances hydrogen bonding; reduced lipophilicity vs. target
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-... 2-Methylidene pyrazole Ethyl carboxylate (position 6) ~550 g/mol* Extended conjugation improves UV absorption; dichlorophenyl enhances bioactivity .
Ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Pyrrole Ethyl carboxylate (position 6) ~350 g/mol* Heterocyclic substituent increases π-π interactions; potential CNS penetration .
2-Phenylethyl 5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxylate 2-Oxopropyl Phenylethyl carboxylate (position 6) 370.422 g/mol Increased ester lipophilicity; ketone group introduces metabolic vulnerability .

*Estimated based on molecular formula.

Physicochemical and Crystallographic Properties

  • Melting Points : The target compound’s analogs exhibit varying melting points (e.g., 97–98°C for pyrido[2,3-d]pyrimidines in vs. 427–428 K for thiazolo[3,2-a]pyrimidines in ), influenced by substituent bulkiness and crystal packing .
  • Crystal Structure: The pyrimidine ring in thieno[2,3-d]pyrimidines adopts a puckered conformation (e.g., dihedral angles of 80.94° between fused rings in ), affecting stability and intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.